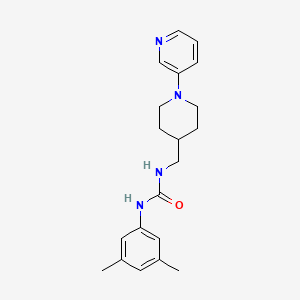![molecular formula C16H18N4O2S2 B2944822 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-43-9](/img/structure/B2944822.png)
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its unique structural attributes and potential applications in various scientific fields. This compound's core structure features a pyrimidine ring fused with a thiophene ring, decorated with butylthio and methyl groups, which endows it with interesting chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions typically beginning with readily available starting materials
Industrial Production Methods
Industrial production methods for this compound, if scaled, would require optimization of reaction conditions to achieve high yields and purity. Techniques such as high-temperature and high-pressure reactions, use of catalysts, and continuous flow chemistry could be employed to enhance efficiency.
Types of Reactions it Undergoes
This compound can undergo various reactions such as:
Oxidation: Where the sulfur atoms might be oxidized to sulfoxides or sulfones.
Reduction: Potentially reducing the nitro group or other reducible groups if present.
Substitution: Halogenation, nitration, or alkylation at specific positions of the rings.
Common Reagents and Conditions Used
Typical reagents may include strong oxidizers like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution. Reaction conditions would vary based on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products would depend on the nature of the reaction, e.g., oxidized forms like sulfoxides or sulfones, reduced derivatives, or substituted compounds with halogen or alkyl groups.
Scientific Research Applications
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has diverse applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Potential use as a ligand in binding studies due to its unique structure.
Medicine: : Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Utility in the development of new materials, particularly those requiring heterocyclic frameworks.
Mechanism of Action
The compound exerts its effects through various molecular interactions, particularly involving its heterocyclic rings. It may interact with biological macromolecules through hydrogen bonding, π-π interactions, and van der Waals forces, influencing molecular pathways and targeting specific enzymes or receptors.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of butylthio, methyl, and thiophene groups on its pyrimidine core
Properties
IUPAC Name |
5-butylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-4-5-8-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-9-23-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNTTWURYICSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2944739.png)
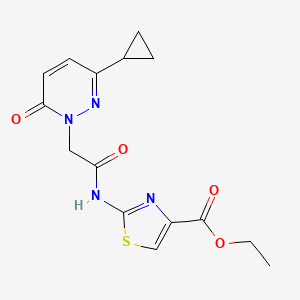
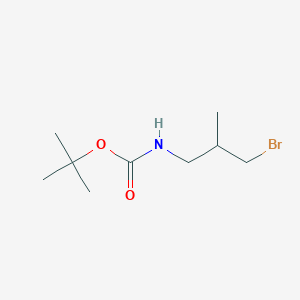
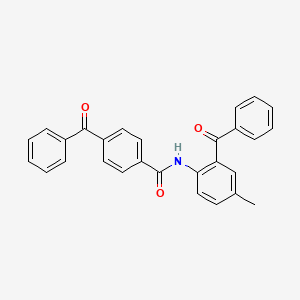

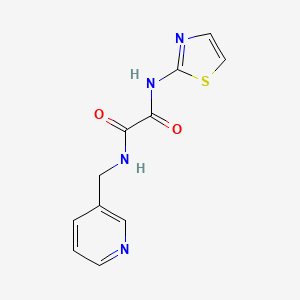
![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)
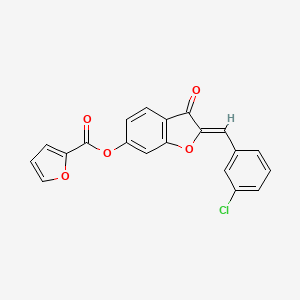
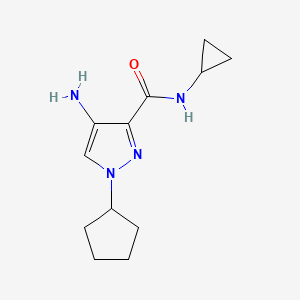
![3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944753.png)
![2-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2944755.png)
![N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2944759.png)

